Ethyl(3,3,3-trifluoropropyl)silanediol
CAS No.: 184014-16-2
Cat. No.: VC16856870
Molecular Formula: C5H11F3O2Si
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184014-16-2 |
|---|---|
| Molecular Formula | C5H11F3O2Si |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | ethyl-dihydroxy-(3,3,3-trifluoropropyl)silane |
| Standard InChI | InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3 |
| Standard InChI Key | GNTYGRLUGVMGDM-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CCC(F)(F)F)(O)O |
Introduction
Chemical Structure and Molecular Properties
Ethyl(3,3,3-trifluoropropyl)silanediol belongs to the silanediol family, where two hydroxyl groups are attached to a silicon atom. The ethyl group (C₂H₅) and 3,3,3-trifluoropropyl moiety (CF₃CH₂CH₂-) create a hybrid hydrophobic-fluorophilic profile.
Molecular Formula and Weight
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Molecular Formula: C₅H₁₁F₃O₂Si
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Molecular Weight: 188.23 g/mol (calculated based on analogous structures ).
Structural Features
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The silicon center adopts a tetrahedral geometry, with hydroxyl groups in axial positions.
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The trifluoropropyl chain introduces strong electron-withdrawing effects due to the CF₃ group, influencing reactivity in organic transformations .
Synthesis and Reactivity
While no explicit synthesis route for ethyl(3,3,3-trifluoropropyl)silanediol is documented, analogous compounds suggest potential pathways:
Hydrolysis of Chlorosilanes
A common method for silanediols involves hydrolyzing chlorosilane precursors. For example:
This reaction mirrors the synthesis of methyl(3,3,3-trifluoropropyl)silanediol .
Cross-Coupling Applications
Related trifluoropropylsilanes, such as (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, are employed in Hiyama coupling to synthesize β-trifluoromethylstyrenes . Ethyl(3,3,3-trifluoropropyl)silanediol may serve as a precursor for similar palladium-catalyzed reactions.
Physical and Chemical Properties
Data inferred from structurally similar compounds :
| Property | Value |
|---|---|
| Density | 1.21–1.25 g/cm³ |
| Boiling Point | ~160–165°C (extrapolated) |
| Flash Point | 45–50°C |
| Solubility | Miscible in polar aprotic solvents (e.g., THF, DMF) |
| Hydrolytic Sensitivity | Moderate (reacts slowly with water) |
Spectroscopic Data
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¹⁹F NMR: Expected singlet near -70 ppm (CF₃ group).
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²⁹Si NMR: Signal around -30 to -40 ppm, typical for silanediols .
Applications in Materials Science and Organic Chemistry
Surface Modification
The silanediol group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals). The trifluoropropyl chain imparts hydrophobicity and chemical resistance, making it useful in coatings .
Fluorinated Building Blocks
The CF₃ group enhances electrochemical stability, suggesting applications in:
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Lithium-ion battery electrolytes.
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Fluorinated polymers for fuel cell membranes.
Catalysis and Synthetic Intermediates
As a silicon-based reagent, it may participate in:
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